molecular formula C18H19NO5 B14594989 N-Benzoyl-2,5-dimethoxy-D-phenylalanine CAS No. 60569-23-5

N-Benzoyl-2,5-dimethoxy-D-phenylalanine

Cat. No.: B14594989
CAS No.: 60569-23-5
M. Wt: 329.3 g/mol
InChI Key: CRHWBJTXLSWMRX-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2,5-dimethoxy-D-phenylalanine typically involves the benzoylation of 2,5-dimethoxy-D-phenylalanine. The reaction is carried out by reacting 2,5-dimethoxy-D-phenylalanine with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same benzoylation reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2,5-dimethoxy-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzoyl-2,5-dimethoxy-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-2,5-dimethoxy-D-phenylalanine is unique due to the presence of both benzoyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications compared to its analogs .

Properties

CAS No.

60569-23-5

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

(2R)-2-benzamido-3-(2,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C18H19NO5/c1-23-14-8-9-16(24-2)13(10-14)11-15(18(21)22)19-17(20)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H,19,20)(H,21,22)/t15-/m1/s1

InChI Key

CRHWBJTXLSWMRX-OAHLLOKOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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